3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with isopropylamine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles with different functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its interaction with microbial enzymes, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
- 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
- 3-(2-chlorophenyl)-4-(tert-butyl)-4H-1,2,4-triazole
Uniqueness
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered solubility, stability, or interaction with biological targets.
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-propan-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKJIAQIUBMOJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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